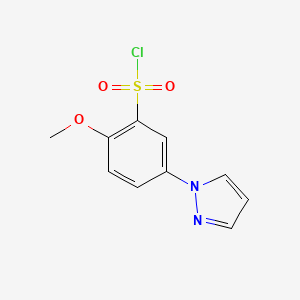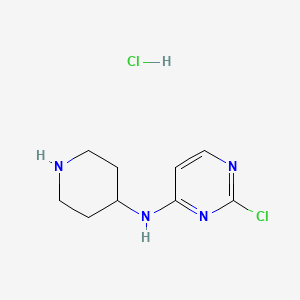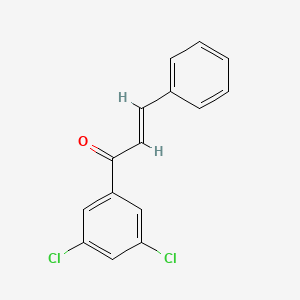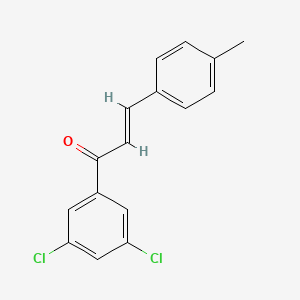
2-methoxy-5-(1H-pyrazol-1-yl)benzenesulfonyl chloride
概要
説明
2-Methoxy-5-(1H-pyrazol-1-yl)benzenesulfonyl chloride (MPSC) is a chemical compound that has been attracting attention in the scientific field. It has a molecular formula of C10H9ClN2O3S and an average mass of 272.708 Da .
Molecular Structure Analysis
The molecular structure of MPSC consists of a benzene ring substituted with a methoxy group and a pyrazolyl benzenesulfonyl chloride group . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy.Physical and Chemical Properties Analysis
MPSC has a molecular weight of 272.71 g/mol. Other physical and chemical properties such as melting point, boiling point, and solubility can be determined through experimental measurements.科学的研究の応用
Antimicrobial and Antioxidant Properties
2-Methoxy-5-(1H-pyrazol-1-yl)benzenesulfonyl chloride and its derivatives have been studied for their potential antimicrobial and antioxidant activities. A study found that certain analogues of this compound demonstrated significant antimicrobial and antioxidant properties, indicating their potential application in these areas (Rangaswamy et al., 2017).
Antibacterial Activity
Another research focused on the synthesis of specific derivatives of this compound, which exhibited notable antibacterial activity against various bacterial strains, such as Bacillus subtilis and Escherichia coli (Rai et al., 2009).
Inhibition of Cyclooxygenase-2 (COX-2)
The compound has also been explored for its potential in inhibiting cyclooxygenase-2 (COX-2), an enzyme linked to inflammation and pain. Studies have identified several derivatives of this compound as potent and selective COX-2 inhibitors, which could have implications in the treatment of conditions like arthritis (Penning et al., 1997).
Biological Activity Studies
There is ongoing research into the biological activities of various derivatives of this compound. Studies have synthesized different derivatives and evaluated them for potential toxicity against bacteria, indicating their broad applicability in biological research (Uma et al., 2017).
Anti-Cancer Potential
Research has been conducted on derivatives of this compound for their potential application in cancer treatment. For instance, molecular docking studies on certain derivatives have shown promise as anti-breast cancer agents, indicating their potential use in developing new cancer therapies (Putri et al., 2021).
作用機序
Target of Action
Similar compounds with a pyrazole group have been known to interact with various enzymes and receptors .
Mode of Action
Compounds with a pyrazole group often act via nucleophilic substitution or free radical reactions . The sulfonyl chloride group is highly reactive and can undergo substitution reactions with nucleophiles, leading to various downstream effects.
Biochemical Pathways
Pyrazole derivatives have been implicated in a variety of biochemical pathways, including those involved in inflammation and cancer .
Pharmacokinetics
The compound’s molecular weight (27271 g/mol) suggests that it may have good bioavailability, as compounds with a molecular weight under 500 g/mol generally have better absorption and distribution .
Result of Action
Similar compounds have shown various biological activities, including anti-inflammatory, anticonvulsant, and antitumor activities .
Safety and Hazards
生化学分析
Biochemical Properties
2-methoxy-5-(1H-pyrazol-1-yl)benzenesulfonyl chloride plays a significant role in biochemical reactions, particularly as a reagent in the synthesis of sulfonamide derivatives . It interacts with various enzymes and proteins, often acting as an inhibitor or activator depending on the context of the reaction. For instance, it has been observed to interact with enzymes involved in the sulfonation process, where it can modify the activity of these enzymes by binding to their active sites . This interaction can lead to changes in the enzyme’s conformation and activity, thereby influencing the overall biochemical pathway.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . In particular, this compound can modulate the activity of key signaling molecules, leading to alterations in cell proliferation, differentiation, and apoptosis. Additionally, it can affect the expression of genes involved in metabolic pathways, thereby impacting cellular energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules . It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. This compound can also influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes . These molecular interactions are crucial for understanding the compound’s overall biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties . Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions such as high temperature or pH extremes . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including changes in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At lower doses, the compound may exhibit beneficial effects such as enzyme inhibition or activation, leading to desired biochemical outcomes. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where the compound’s impact becomes significantly pronounced beyond a certain dosage level .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization within the cell . It can affect metabolic flux and alter the levels of specific metabolites, thereby influencing the overall metabolic state of the cell . Understanding these pathways is essential for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments, influencing its activity and function . The compound’s distribution can also affect its bioavailability and efficacy in therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which are crucial for its activity and function . Targeting signals and post-translational modifications can direct the compound to specific compartments or organelles within the cell, where it can exert its biochemical effects . Understanding these localization mechanisms is essential for optimizing the compound’s therapeutic potential and minimizing off-target effects.
特性
IUPAC Name |
2-methoxy-5-pyrazol-1-ylbenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O3S/c1-16-9-4-3-8(13-6-2-5-12-13)7-10(9)17(11,14)15/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUDGOSQVGJNNQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C=CC=N2)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[4-(Trifluoromethoxy)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B1391663.png)


![[5-(7-Ethoxy-1-benzofuran-2-yl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid](/img/structure/B1391669.png)

![(4{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}phenyl)methanol](/img/structure/B1391672.png)
![6-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1391673.png)


![2-[(2R,6S)-2,6-dimethyl-1,4-oxazinan-4-yl]-5-fluorobenzenecarbaldehyde](/img/structure/B1391677.png)
![5-chloro-2-[(2R,6S)-2,6-dimethyl-1,4-oxazinan-4-yl]benzenecarbaldehyde](/img/structure/B1391680.png)
![[3-Chloro-4-(trifluoromethyl)-2-pyridinyl]methanol](/img/structure/B1391681.png)
